(S)-1-tert-Butyl 4-Ethyl-2-hydroxysuccinate
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Overview
Description
(S)-1-tert-Butyl 4-Ethyl-2-hydroxysuccinate is an organic compound with the molecular formula C11H20O5. It is a derivative of succinic acid, featuring a tert-butyl group, an ethyl group, and a hydroxyl group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-tert-Butyl 4-Ethyl-2-hydroxysuccinate typically involves the esterification of succinic acid derivatives. One common method is the reaction of succinic anhydride with tert-butyl alcohol and ethyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of high-efficiency catalysts and controlled reaction environments ensures the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-tert-Butyl 4-Ethyl-2-hydroxysuccinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-1-tert-Butyl 4-Ethyl-2-hydroxysuccinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1-tert-Butyl 4-Ethyl-2-hydroxysuccinate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the ester groups can undergo hydrolysis to release succinic acid derivatives. These interactions can modulate various biochemical pathways, making the compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Diethyl succinate: Another ester derivative of succinic acid with similar reactivity.
tert-Butyl succinate: Lacks the ethyl group but shares the tert-butyl ester functionality.
Ethyl succinate: Similar structure but without the tert-butyl group.
Uniqueness
(S)-1-tert-Butyl 4-Ethyl-2-hydroxysuccinate is unique due to the combination of tert-butyl and ethyl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C10H18O5 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-ethyl (2S)-2-hydroxybutanedioate |
InChI |
InChI=1S/C10H18O5/c1-5-14-8(12)6-7(11)9(13)15-10(2,3)4/h7,11H,5-6H2,1-4H3/t7-/m0/s1 |
InChI Key |
BPXWNAIDNRCIPN-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)OC(C)(C)C)O |
Canonical SMILES |
CCOC(=O)CC(C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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